1,2-Dipalmitoyl-3-succinylglycerol
CAS No.: 108032-13-9
VCID: VC0010614
Molecular Formula: C39H72O8
Molecular Weight: 669 g/mol
* For research use only. Not for human or veterinary use.

Description | 1,2-Dipalmitoyl-3-succinylglycerol is a glycerol derivative that contains two palmitic acid chains at the 1 and 2 positions and a succinyl group at the 3 position. It has a molecular weight of approximately 668.98 g/mol and a molecular formula of C39H72O8 . This compound exhibits an amphipathic nature, enabling it to interact with both hydrophilic and hydrophobic environments, making it useful in various biochemical applications. This compound has demonstrated biological activities, especially in the formation of lipid bilayers and vesicles. Its surface-active properties facilitate the creation of unilamellar vesicles, which are essential for drug delivery systems. Its capacity to form stable dispersions in water enhances its potential as a carrier for pharmaceuticals, particularly for hydrophobic drugs. Several compounds share structural similarities with 1,2-dipalmitoyl-3-succinylglycerol, including 1,2-dipalmitoyl-3-stearoyl-rac-glycerol, which contains stearic acid instead of succinic acid, resulting in increased hydrophobicity and reduced water solubility. Another related compound is 1,2-Diacyl-sn-glycerol, a general class lacking specific acyl groups, which provides less specific functionality compared to the succinyl derivative. |
---|---|
CAS No. | 108032-13-9 |
Product Name | 1,2-Dipalmitoyl-3-succinylglycerol |
Molecular Formula | C39H72O8 |
Molecular Weight | 669 g/mol |
IUPAC Name | 4-[(2R)-2,3-di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C39H72O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(42)45-33-35(34-46-38(43)32-31-36(40)41)47-39(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,40,41)/t35-/m1/s1 |
Standard InChIKey | GNENAKXIVCYCIZ-PGUFJCEWSA-N |
SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Synonyms | 1,2-dipalmitoyl-3-succinylglycerol 1,2-DPSG |
PubChem Compound | 130020 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume